N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
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Overview
Description
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a chlorobenzylsulfanyl group, and a thiadiazole ring. Its molecular formula is C30H25ClN4O2S, and it has a molecular weight of 541.076 g/mol .
Preparation Methods
The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include benzyloxybenzaldehyde, chlorobenzylthiol, and thiadiazole derivatives. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .
Chemical Reactions Analysis
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide can be compared with other similar compounds, such as:
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: This compound has a similar structure but includes a tert-butylphenyl group instead of a chlorobenzyl group.
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide: This compound features a benzimidazole ring instead of a thiadiazole ring.
Properties
Molecular Formula |
C25H21ClN4O2S3 |
---|---|
Molecular Weight |
541.1 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H21ClN4O2S3/c26-21-10-6-20(7-11-21)16-33-24-29-30-25(35-24)34-17-23(31)28-27-14-18-8-12-22(13-9-18)32-15-19-4-2-1-3-5-19/h1-14H,15-17H2,(H,28,31)/b27-14+ |
InChI Key |
HQAJKEQSOUWEPJ-MZJWZYIUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CSC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CSC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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